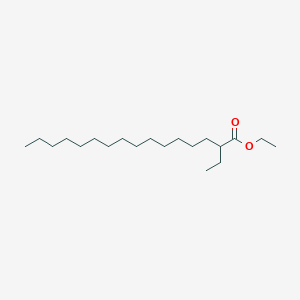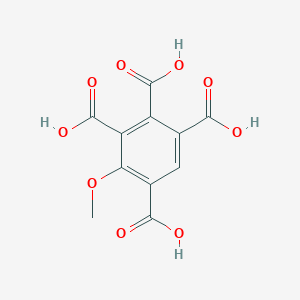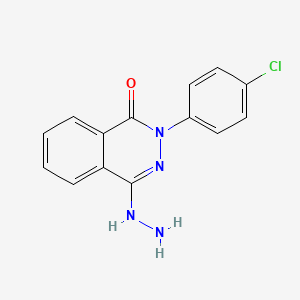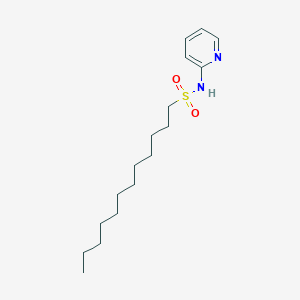![molecular formula C12H14O4 B14480608 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane CAS No. 66287-77-2](/img/structure/B14480608.png)
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane is an organic compound that features both an oxirane (epoxide) and a dioxolane ring in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane typically involves the reaction of a phenol derivative with an epoxide. One common method involves the reaction of 2-(2-hydroxyphenyl)-1,3-dioxolane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and dioxolanes.
Industry: It is used in the production of epoxy resins, coatings, adhesives, and composites
Mécanisme D'action
The mechanism of action of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane involves the reactivity of the epoxide and dioxolane rings. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The dioxolane ring can also participate in reactions, providing additional sites for chemical modification. These reactions can target specific molecular pathways and enzymes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but lacks the dioxolane ring.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains two epoxide groups but no dioxolane ring.
2-(2-(Oxiran-2-ylmethoxy)phenoxy)ethan-1-ol: Similar epoxide functionality but different overall structure .
Uniqueness
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane is unique due to the presence of both an epoxide and a dioxolane ring in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
Propriétés
Numéro CAS |
66287-77-2 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H14O4/c1-2-4-11(16-8-9-7-15-9)10(3-1)12-13-5-6-14-12/h1-4,9,12H,5-8H2 |
Clé InChI |
FWDFULLHVMVZIK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=CC=C2OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
